molecular formula C9H11BrClN3 B1613272 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 668980-99-2

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No. B1613272
M. Wt: 276.56 g/mol
InChI Key: YIMXIQLCXJYRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949652B2

Procedure details

A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer and a thermometer, was charged with 6-bromo-3-isopropyl-[1,2,4]triazolo(4,3-a)pyridine hydrochloride (587.0 g, 2.12 moles), water (1.2 L) and dichloromethane (1.8 L). The biphasic mixture was cooled to 5 to 10° C. using an ice-water bath. Sodium hydroxide (1N aqueous solution) (2.15 L) was added over a period of 10 minutes. The mixture was stirred in the bath for 15 minutes. The organic layer was then isolated and the aqueous layer extracted with dichloromethane (600 mL). The combined organic extracts are washed with 1:1 brine-water (2 L) and dried (MgSO4). Most of dichloromethane was removed by rotary evaporation. Ethyl acetate (800 ml) was then added. After removing about 400 ml of solvents, hexane (3.2 L) was added. The slurry was stirred in an ice-water bath for 2 hours and then filtered. The cake was washed with 9:1 hexane-ethyl acetate (3×150 ml) and dried in a vacuum-oven (30-35° C.) for 18 hours. The title compound (471.6 g, yield 92.5%), was obtained as a tan sandy powder.
Quantity
587 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
2.15 L
Type
reactant
Reaction Step Two
Yield
92.5%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([C:9]([CH:12]([CH3:14])[CH3:13])=[N:10][N:11]=2)[CH:8]=1.O.[OH-].[Na+]>ClCCl>[Br:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([C:9]([CH:12]([CH3:14])[CH3:13])=[N:10][N:11]=2)[CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
587 g
Type
reactant
Smiles
Cl.BrC=1C=CC=2N(C1)C(=NN2)C(C)C
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Name
Quantity
1.8 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.15 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred in the bath for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The organic layer was then isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (600 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with 1:1 brine-water (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Most of dichloromethane was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
Ethyl acetate (800 ml) was then added
CUSTOM
Type
CUSTOM
Details
After removing about 400 ml of solvents, hexane (3.2 L)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The slurry was stirred in an ice-water bath for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with 9:1 hexane-ethyl acetate (3×150 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven (30-35° C.) for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=NN2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 471.6 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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